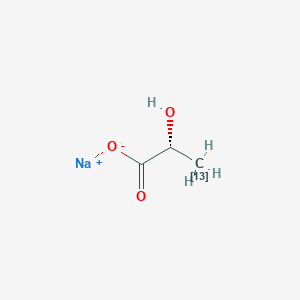
Tris(n-butylcyclopentadienyl)erbium(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(n-butylcyclopentadienyl)erbium(III) is an organometallic compound with the chemical formula Er(C₅H₄C₄H₉)₃. It is a member of the metallocene family, where erbium is coordinated to three n-butylcyclopentadienyl ligands. This compound is known for its applications in various fields, including catalysis and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(n-butylcyclopentadienyl)erbium(III) typically involves the reaction of erbium chloride with n-butylcyclopentadienyl sodium in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition of the product. The general reaction can be represented as follows:
ErCl3+3Na(C5H4C4H9)→Er(C5H4C4H9)3+3NaCl
Industrial Production Methods
Industrial production methods for Tris(n-butylcyclopentadienyl)erbium(III) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Tris(n-butylcyclopentadienyl)erbium(III) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form erbium oxides.
Reduction: It can be reduced to lower oxidation states of erbium.
Substitution: The n-butylcyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Ligand exchange reactions can be carried out using various ligands in the presence of a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields erbium oxides, while substitution reactions can produce a variety of erbium complexes with different ligands.
Aplicaciones Científicas De Investigación
Tris(n-butylcyclopentadienyl)erbium(III) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Research is ongoing to explore its use in targeted drug delivery systems.
Industry: It is used in the production of advanced materials, such as thin films and coatings, through chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques
Mecanismo De Acción
The mechanism of action of Tris(n-butylcyclopentadienyl)erbium(III) involves its ability to coordinate with various substrates through its cyclopentadienyl ligands. This coordination facilitates catalytic activity in organic reactions. The molecular targets and pathways involved depend on the specific application, such as the interaction with polymer chains in polymerization reactions or the binding to biological molecules in imaging applications.
Comparación Con Compuestos Similares
Similar Compounds
Tris(cyclopentadienyl)erbium(III): Similar structure but with cyclopentadienyl ligands instead of n-butylcyclopentadienyl.
Tris(methylcyclopentadienyl)erbium(III): Contains methylcyclopentadienyl ligands.
Tris(ethylcyclopentadienyl)erbium(III): Contains ethylcyclopentadienyl ligands.
Uniqueness
Tris(n-butylcyclopentadienyl)erbium(III) is unique due to the presence of n-butyl groups, which can influence its solubility, reactivity, and overall stability compared to its analogs. The n-butyl groups provide steric hindrance, which can affect the compound’s interaction with substrates and its catalytic properties .
Propiedades
Fórmula molecular |
C27H39Er |
|---|---|
Peso molecular |
530.9 g/mol |
InChI |
InChI=1S/3C9H13.Er/c3*1-2-3-6-9-7-4-5-8-9;/h3*4-5,7-8H,2-3,6H2,1H3; |
Clave InChI |
JRCMYZNYPKTOPG-UHFFFAOYSA-N |
SMILES canónico |
CCCC[C]1[CH][CH][CH][CH]1.CCCC[C]1[CH][CH][CH][CH]1.CCCC[C]1[CH][CH][CH][CH]1.[Er] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(S)-1-{(S)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phos](/img/structure/B12060600.png)






![[3-(Aminomethyl)phenyl]methanamine;prop-2-enenitrile](/img/structure/B12060643.png)
